molecular formula C12H31NO6Si2 B1216377 Bis(trimethoxysilylpropyl)amine CAS No. 82985-35-1

Bis(trimethoxysilylpropyl)amine

Cat. No. B1216377
CAS RN: 82985-35-1
M. Wt: 341.55 g/mol
InChI Key: TZZGHGKTHXIOMN-UHFFFAOYSA-N
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Description

Bis(trimethoxysilylpropyl)amine (BTMSPA) is a bis-amino silane that can be used as a water-based coupling agent. This agent promotes the adhesion between different materials to form a hybrid material. The amino groups in the polymer provide coating strength to the modified metal surfaces .


Synthesis Analysis

The interaction of bis(trimethoxysilylpropyl)amine (silane A) with vinyltriacetoxysilane (silane V) has been investigated using NMR analysis. The reaction was found to generate a hydroxylamine, an amide, and a silanol. A series of hydrolysis and condensation reactions were found to occur concurrently with the formation of the major reaction products .


Molecular Structure Analysis

The molecular formula of Bis(trimethoxysilylpropyl)amine is C12H31NO6Si2. It has a molecular weight of 341.55 g/mol. The IUPAC name is 3-trimethoxysilyl-N-(3-trimethoxysilylpropyl)propan-1-amine .


Chemical Reactions Analysis

The reaction of bis(trimethoxysilylpropyl)amine with vinyltriacetoxysilane generates a hydroxylamine, an amide, and a silanol. Hydrolysis and condensation reactions occur concurrently with the formation of these major reaction products .


Physical And Chemical Properties Analysis

Bis(trimethoxysilylpropyl)amine is a liquid with a refractive index of 1.432. It has a boiling point of 152 °C/4 mmHg and a density of 1.04 g/mL at 25 °C .

Scientific Research Applications

Adhesion Promoter

Bis(3-(trimethoxysilyl)propyl)amine (BTMSPA) is a bis-amino silane which can be used as a water-based coupling agent that promotes the adhesion between different materials to form a hybrid material . The amino groups in the polymer provide coating strength to the modified metal surfaces .

Metal Surface Modifier

The silanol groups in BTMSPA bond with the hydroxyls present on the surface of metals which are further cured to give metal-siloxane linkages . This property makes it useful in modifying metal surfaces.

Corrosion Protection

BTMSPA can be used in metal finishing by coating it with vinyltriacetoxysilane, which can be used for protection against corrosion . This application is particularly useful in industries that require metal parts to have a long lifespan.

Synthesis of Mesostructured Organosilica

BTMSPA and 1,2-bis(triethoxysilyl)ethane (BTESE) can be used to synthesize an amine-modified mesostructured organosilica . This material has potential applications in catalysis and absorbance .

Chemical Reaction with Vinyltriacetoxysilane

When BTMSPA interacts with vinyltriacetoxysilane, the reaction generates a hydroxylamine, an amide, and a silanol . This chemical reaction can be useful in various research applications.

Stability in Dilute Solutions

Upon dilution with acidified water, the amide decomposes, initiating hydrolysis of unreacted silanes . Hydrogen bonding between the N–H and SiOH groups is likely to be responsible for the stability of the dilute solutions .

Safety And Hazards

Contact with skin and eyes should be avoided. Formation of dust and aerosols should also be avoided. Special instructions should be obtained before use. Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

Bis(trimethoxysilylpropyl)amine has shown potential for use in the development of environmentally benign protective coatings that contain low concentrations of volatile organic compounds (VOCs). It has exhibited comparable corrosion protection to solvent-based silanes on metal substrates .

properties

IUPAC Name

3-trimethoxysilyl-N-(3-trimethoxysilylpropyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H31NO6Si2/c1-14-20(15-2,16-3)11-7-9-13-10-8-12-21(17-4,18-5)19-6/h13H,7-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZGHGKTHXIOMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCNCCC[Si](OC)(OC)OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H31NO6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

303158-27-2
Record name 1-Propanamine, 3-(trimethoxysilyl)-N-[3-(trimethoxysilyl)propyl]-, homopolymer
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DSSTOX Substance ID

DTXSID6033825
Record name 3-(Trimethoxysilyl)-N-[3-(trimethoxysilyl)propyl]propan-1-amine
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Molecular Weight

341.55 g/mol
Source PubChem
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Physical Description

Liquid
Record name 1-Propanamine, 3-(trimethoxysilyl)-N-[3-(trimethoxysilyl)propyl]-
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Product Name

Bis(trimethoxysilylpropyl)amine

CAS RN

82985-35-1
Record name Bis(trimethoxysilylpropyl)amine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Bis(trimethoxysilylpropyl)amine
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Record name 1-Propanamine, 3-(trimethoxysilyl)-N-[3-(trimethoxysilyl)propyl]-
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Record name 3-(Trimethoxysilyl)-N-[3-(trimethoxysilyl)propyl]propan-1-amine
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Record name Bis(trimethoxysilylpropyl)amine
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Record name 3-(TRIMETHOXYSILYL)-N-(3-(TRIMETHOXYSILYL)PROPYL)PROPAN-1-AMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Bis(trimethoxysilylpropyl)amine?

A1: Bis(trimethoxysilylpropyl)amine has the molecular formula C12H31NO6Si2 and a molecular weight of 341.57 g/mol.

Q2: What spectroscopic techniques are used to characterize Bis(trimethoxysilylpropyl)amine?

A2: Researchers commonly employ Fourier-transform infrared spectroscopy (FTIR) [, , , , ], nuclear magnetic resonance spectroscopy (NMR) [, , , , ], and X-ray photoelectron spectroscopy (XPS) [, ] to characterize the structure and properties of Bis(trimethoxysilylpropyl)amine and its derivatives.

Q3: How does the structure of Bis(trimethoxysilylpropyl)amine contribute to its material compatibility?

A3: The molecule features two trimethoxysilyl groups, which can undergo hydrolysis and condensation reactions to form siloxane (Si-O-Si) networks. This allows Bis(trimethoxysilylpropyl)amine to act as a crosslinking agent or a precursor for hybrid organic-inorganic materials. [, , , , ] The central amine group provides a reactive site for further functionalization or interaction with other materials, such as polymers or metal surfaces. [, , , , , ]

Q4: How does the hydrolysis of Bis(trimethoxysilylpropyl)amine influence its film-forming properties?

A4: The hydrolysis of Bis(trimethoxysilylpropyl)amine is a crucial step in its application. Studies using FTIR and EIS reveal that sufficient hydrolysis time is necessary to achieve a well-crosslinked silane film. [] The hydrolysis rate is influenced by factors like pH, solvent, and the presence of catalysts. []

Q5: How does Bis(trimethoxysilylpropyl)amine interact with metal surfaces for corrosion protection?

A5: Research indicates that Bis(trimethoxysilylpropyl)amine forms a strong interfacial layer with metals like aluminum alloys through the formation of aluminum-siloxane (Al-O-Si) bonds. [] This interfacial layer acts as a barrier against corrosive agents, providing enhanced corrosion protection. [, , , ]

Q6: What are some applications of Bis(trimethoxysilylpropyl)amine in materials science?

A6: Bis(trimethoxysilylpropyl)amine serves as a building block for various materials, including:

  • Hybrid Gels: Used for boron adsorption, demonstrating high adsorption capacity compared to commercial resins. [, , ]
  • Silica Aerogels: Contributes to the formation of lightweight, porous materials with desirable mechanical properties like elasticity. [, , ]
  • Polyimide-Silica Composites: Enhances the compatibility between organic and inorganic phases, resulting in improved mechanical and thermal properties. [, ]
  • Organosilica Membranes: Used in the fabrication of membranes with enhanced pervaporation performance for separating mixtures like methanol and toluene. [, ]

Q7: How does the presence of Bis(trimethoxysilylpropyl)amine influence the properties of silica aerogels?

A7: Incorporating Bis(trimethoxysilylpropyl)amine into silica aerogels can enhance their elasticity. Studies show that the dipropylamine spacer within the molecule acts as a flexible linking group in the silica structure, improving elastic recovery. []

Q8: Can Bis(trimethoxysilylpropyl)amine be used to modify magnetic particles for specific applications?

A8: Yes, research demonstrates the use of Bis(trimethoxysilylpropyl)amine in modifying Fe3O4 magnetic particles. This modification enhances boron adsorption from aqueous solutions. []

Q9: How does Bis(trimethoxysilylpropyl)amine contribute to the performance of organosilica reverse osmosis membranes?

A9: Bis(trimethoxysilylpropyl)amine plays a crucial role in forming bridged organosilica structures in these membranes. This contributes to enhanced separation performance during reverse osmosis processes. []

Q10: How is Bis(trimethoxysilylpropyl)amine used to immobilize enzymes for improved stability?

A10: Hybrid periodic mesoporous organosilicas (PMOs) synthesized with Bis(trimethoxysilylpropyl)amine create a favorable environment for enzyme immobilization. The abundant organic groups in proximity to the enzyme surface enhance enzyme loading, catalytic activity, and stability, especially in solvents. []

Q11: How does Bis(trimethoxysilylpropyl)amine contribute to the formation of stable bonds in microfluidic devices for cell culture?

A11: Bis(trimethoxysilylpropyl)amine demonstrates superior bonding stability compared to other silane treatments when integrating track-etched membranes with polydimethylsiloxane (PDMS) microfluidic devices. The dipodal structure of Bis(trimethoxysilylpropyl)amine enables strong bonding, even in challenging cell culture environments, making it suitable for long-term cell culture applications. []

Q12: What are the limitations of using Bis(trimethoxysilylpropyl)amine in certain applications?

A12: While Bis(trimethoxysilylpropyl)amine shows promise in various applications, research also highlights limitations. For instance, in corrosion protection, bis-sulfur silane alone exhibits limitations on hot-dip galvanized steel (HDG) due to poor film coverage caused by insufficient wetting of zinc oxide. [, ] This necessitates the use of mixtures with other silanes, such as bis-amino silane, to improve the wetting properties and overall corrosion protection. [, ]

Q13: What is the environmental impact of Bis(trimethoxysilylpropyl)amine and its degradation products?

A13: Further research is needed to fully understand the environmental fate, persistence, and potential ecotoxicological effects of Bis(trimethoxysilylpropyl)amine and its degradation products. Developing sustainable practices for the use, recycling, and waste management of this compound is crucial.

Q14: What are potential research areas for further exploring the applications of Bis(trimethoxysilylpropyl)amine?

A14: Future research directions include:

  • Targeted Drug Delivery: Investigate the potential of Bis(trimethoxysilylpropyl)amine-based materials for encapsulating and delivering drugs to specific targets. []
  • Biomedical Applications: Explore its use in developing biocompatible and biodegradable scaffolds for tissue engineering. [, ]

Q15: What are the advantages of using Bis(trimethoxysilylpropyl)amine over alternative silane compounds?

A15: Bis(trimethoxysilylpropyl)amine's dipodal structure, with its two trimethoxysilyl groups and a central amine group, offers several advantages:

  • Enhanced Crosslinking: The two trimethoxysilyl groups facilitate the formation of highly crosslinked siloxane networks, leading to robust and stable materials. [, ]
  • Tailored Hydrophilicity/Hydrophobicity: The amine group provides a site for further functionalization, enabling control over the hydrophilicity or hydrophobicity of the resulting materials. [, ]
  • Versatile Reactivity: The amine group can react with a range of functional groups, expanding the possibilities for creating diverse hybrid materials with tailored properties. [, , , , , ]

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